Cas no 868219-99-2 (5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
868219-99-2 structure
商品名:5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS番号:868219-99-2
MF:C17H20FN5OS
メガワット:361.43700504303
CID:6545798

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

    • 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • 5-[(4-ethylpiperazin-1-yl)-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • インチ: 1S/C17H20FN5OS/c1-2-21-6-8-22(9-7-21)14(12-4-3-5-13(18)10-12)15-16(24)23-17(25-15)19-11-20-23/h3-5,10-11,14,24H,2,6-9H2,1H3
    • InChIKey: RUPVYMQJJNOVBW-UHFFFAOYSA-N
    • ほほえんだ: N1=CN=C2SC(C(N3CCN(CC)CC3)C3=CC=CC(F)=C3)=C(O)N12

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1805-0134-2mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1805-0134-3mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1805-0134-100mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1805-0134-4mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1805-0134-20mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1805-0134-30mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1805-0134-1mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1805-0134-2μmol
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1805-0134-20μmol
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1805-0134-5mg
5-[(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
868219-99-2 90%+
5mg
$69.0 2023-05-17

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報

Introduction to 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 868219-99-2)

5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol, with the CAS number 868219-99-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of triazolothiazoles and is characterized by its unique structural features, which include a triazolo-thiazole core and functional groups such as an ethylpiperazine and a fluorophenylmethyl moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The development and study of 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol have been driven by its promising applications in various therapeutic areas. Recent research has focused on its potential as an anti-inflammatory agent, an antiviral compound, and a modulator of neurotransmitter systems. The compound's ability to interact with specific biological targets makes it a valuable candidate for drug discovery and development.

In the context of anti-inflammatory research, studies have shown that 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol exhibits potent inhibitory effects on key inflammatory mediators. For instance, it has been reported to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Moreover, the antiviral properties of 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol have been explored in several studies. Research has demonstrated its efficacy against various viral strains, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves the inhibition of viral replication through interference with viral enzymes or host cell receptors. These antiviral activities make it a potential candidate for the development of new antiviral therapies.

In addition to its anti-inflammatory and antiviral properties, 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has also shown promise as a modulator of neurotransmitter systems. Studies have indicated that it can influence the release and reuptake of neurotransmitters such as serotonin and dopamine. This property is particularly relevant for the treatment of neurological disorders such as depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems suggests that it could be developed into novel therapeutic agents for these conditions.

The pharmacokinetic profile of 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, leading to the formation of several metabolites. The elimination half-life is moderate, allowing for once-daily dosing regimens in clinical settings.

Toxicological studies have also been conducted to assess the safety profile of 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol. These studies have generally shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, higher doses may lead to mild side effects such as gastrointestinal discomfort and dizziness. Further research is ongoing to optimize dosing regimens and minimize potential side effects.

Clinical trials are currently underway to evaluate the efficacy and safety of 5-(4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol in human subjects. Early-phase trials have shown promising results in terms of both safety and efficacy. Phase II trials are expected to provide more detailed insights into its therapeutic potential across various indications.

In conclusion, 5-(4-Ethylpiperazin-l-yI)(3-fluorophenyl)methyI-l , 2 , 4-triazoIo [ 3 , 2 -b ] [ 1 , 3 ] thiazoI -6 -oI (CAS No. 868219 -99 - 2) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量